![molecular formula C19H21NO4 B2395526 4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid CAS No. 880158-56-5](/img/structure/B2395526.png)
4'-[[Boc-amino]methyl]biphenyl-3-carboxylic acid
Overview
Description
4’-[[Boc-amino]methyl]biphenyl-3-carboxylic acid is a chemical compound with the molecular formula C19H21NO4 and a molecular weight of 327.38 g/mol . It is characterized by the presence of a biphenyl core with a carboxylic acid group at the 3-position and a Boc-protected amino group at the 4’-position. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[[Boc-amino]methyl]biphenyl-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of a methyl group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Protection of the Amino Group: The amino group is protected using Boc (tert-butoxycarbonyl) to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production methods for 4’-[[Boc-amino]methyl]biphenyl-3-carboxylic acid may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-[[Boc-amino]methyl]biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like acid chlorides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major Products
Oxidation: Acid chlorides, esters
Reduction: Alcohols
Substitution: Amino derivatives
Scientific Research Applications
4’-[[Boc-amino]methyl]biphenyl-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-[[Boc-amino]methyl]biphenyl-3-carboxylic acid depends on its specific application. In chemical synthesis, it acts as a versatile intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with enzymes or proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4’-[[tert-Butoxycarbonyl]amino]biphenyl-3-carboxylic acid: Similar structure with a Boc-protected amino group and a carboxylic acid group.
4-[[tert-Butoxycarbonyl]amino]phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
4-[[tert-Butoxycarbonyl]amino]benzaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness
4’-[[Boc-amino]methyl]biphenyl-3-carboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical transformations and applications in various fields of research .
Properties
IUPAC Name |
3-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-7-9-14(10-8-13)15-5-4-6-16(11-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWXKKRFLCNKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
880158-56-5 | |
| Record name | 3-[4-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
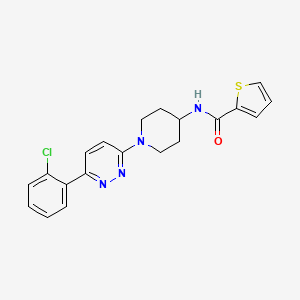
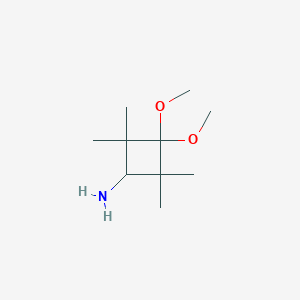
amine](/img/structure/B2395445.png)
![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2395446.png)
![2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2395449.png)
![N-(5-iodo-2-pyridinyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2395453.png)
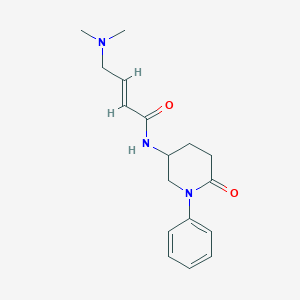
![(E)-N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2395456.png)
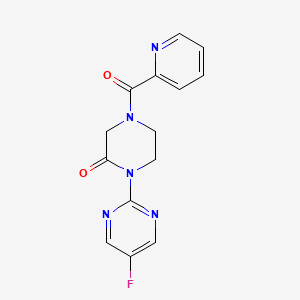
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B2395459.png)
![N-(2,3-dichlorophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2395460.png)
![[4-chloro-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2395461.png)
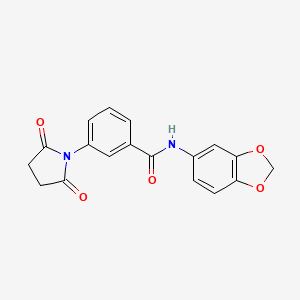
![4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2395466.png)
